molecular formula C20H17IN2O3S B3541431 3-iodo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide

3-iodo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B3541431
M. Wt: 492.3 g/mol
InChI Key: SKWVZMDFVQVHJD-UHFFFAOYSA-N
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Description

The compound “3-iodo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide” is a complex organic molecule. It contains an iodine atom, a benzamide group, a sulfonyl group, and an amino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be influenced by its functional groups. For instance, the iodine atom might be replaced in a substitution reaction, or the compound could participate in reactions involving the benzamide or sulfonyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, it’s difficult to provide an analysis of its physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies or data, it’s not possible to provide a detailed analysis of this compound’s mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential use in various fields, such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

3-iodo-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IN2O3S/c1-14-5-2-3-8-19(14)23-27(25,26)18-11-9-17(10-12-18)22-20(24)15-6-4-7-16(21)13-15/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWVZMDFVQVHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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